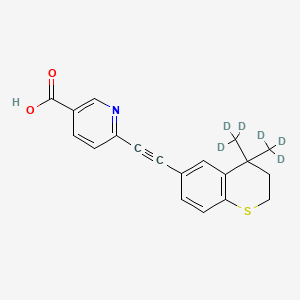

Tazarotenic acid-d6

CAS No.:

Cat. No.: VC16663326

Molecular Formula: C19H17NO2S

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H17NO2S |

|---|---|

| Molecular Weight | 329.4 g/mol |

| IUPAC Name | 6-[2-[4,4-bis(trideuteriomethyl)-2,3-dihydrothiochromen-6-yl]ethynyl]pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C19H17NO2S/c1-19(2)9-10-23-17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22)/i1D3,2D3 |

| Standard InChI Key | IQIBKLWBVJPOQO-WFGJKAKNSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C([2H])([2H])[2H] |

| Canonical SMILES | CC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C |

Introduction

Chemical Identity and Structural Characteristics

Tazarotenic acid-d6 is a deuterated derivative of tazarotenic acid, the active metabolite of the third-generation retinoid tazarotene. Its molecular formula is C21H15D6NO2S, with a molecular weight of 357.50 g/mol . The compound features six deuterium atoms strategically incorporated into the methyl groups of the thiochroman ring system, as indicated by its IUPAC name: Ethyl 6-[(4,4-bis(methyl-d3)thiochroman-6-yl)ethynyl]nicotinate . This structural modification enhances its utility as an internal standard by minimizing isotopic interference in mass spectrometric analyses.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1246815-76-8 | |

| Molecular Formula | C21H15D6NO2S | |

| Molecular Weight | 357.50 g/mol | |

| Parent Drug | Tazarotene | |

| Regulatory Compliance | USP/EP standards |

Analytical Applications in LC-MS/MS

Tazarotenic acid-d6 is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying tazarotene and its metabolites in biological samples. Key applications include:

Method Development and Validation

-

Protein Precipitation (PPT): Achieves a lower limit of quantification (LLOQ) of 0.25 ng/mL for tazarotenic acid in serum .

-

Liquid-Liquid Extraction (LLE): Enhances sensitivity to 0.025 ng/mL, critical for low-abundance pharmacokinetic studies .

Table 2: LC-MS/MS Parameters for Tazarotenic Acid-d6

Role in Pharmacokinetic Studies

-

Plasma Protein Binding: Tazarotenic acid-d6 exhibits >99% binding to albumin, mirroring the behavior of non-deuterated tazarotenic acid .

-

Metabolic Stability: Deuterium labeling reduces metabolic degradation, enabling accurate half-life estimation (18–19 hours) in human serum .

Pharmacological and Clinical Relevance

Dermatological Research

Tazarotenic acid-d6 facilitates studies on tazarotene’s mechanism of action, particularly its binding to retinoic acid receptors (RARβ and RARγ) . Preclinical models demonstrate its utility in:

-

Psoriasis: Inhibition of epidermal ornithine decarboxylase (ODC), reducing hyperproliferation .

-

Acne Vulgaris: Normalization of keratinocyte differentiation and reduced comedogenesis .

Anti-Aging and Photodamage

Long-term use of tazarotene formulations correlates with increased collagen synthesis and reduced solar elastosis, as validated using deuterated analogs in histological assays .

Comparative Analysis with Non-Deuterated Analogs

Table 3: Tazarotenic Acid vs. Tazarotenic Acid-d6

| Property | Tazarotenic Acid | Tazarotenic Acid-d6 |

|---|---|---|

| Molecular Weight | 351.46 g/mol | 357.50 g/mol |

| Plasma Half-Life | 18 hours | 18 hours |

| Protein Binding | >99% | >99% |

| Primary Use | Therapeutic metabolite | Analytical standard |

Future Directions and Research Gaps

While tazarotenic acid-d6 is well-established in quantitative bioanalysis, emerging applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume